

"molecular weight of C-Methylcalixresorcinarene".

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Compound of Interest

Compound Name: C-Methylcalix[4]resorcinarene

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An In-Depth Technical Guide to the Molecular Weight Determination of C-Methylcalix[1]resorcinarene

Executive Summary

C-methylcalix[1]resorcinarene is a macrocyclic compound built from four resorcinol units linked by methylene bridges, each bearing a methyl group.[2] Its unique three-dimensional, bowl-shaped cavity allows it to form host-guest complexes with a variety of ions and small organic molecules, making it a cornerstone scaffold in supramolecular chemistry.[3] The precise molecular weight of this molecule is a critical parameter that underpins its characterization, validation, and application in diverse, high-stakes fields such as drug delivery, environmental remediation, and advanced materials science.[3][4][5] An inaccurate molecular weight would invalidate any subsequent structural elucidation and compromise its use in quantitative studies.

This technical guide provides a comprehensive overview of both the theoretical calculation and the experimental verification of the molecular weight of C-methylcalix[1]resorcinarene. As a self-validating system, the protocols and data interpretation strategies described herein are designed to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Part 1: Theoretical Foundation and Molecular Structure

A robust understanding of a molecule's identity begins with its theoretical framework. For C-methylcalix[1]resorcinarene, this involves confirming its elemental composition and calculating its exact molecular weight from that formula.

Molecular Structure and Formula

C-methylcalix[1]resorcinarene is the product of an acid-catalyzed condensation reaction between resorcinol (1,3-dihydroxybenzene) and acetaldehyde.[6][7] This process links four resorcinol units via methyl-substituted methylene bridges, forming the characteristic cyclic tetramer. The established chemical formula for this compound is $C_{32}H_{32}O_8$. [8][9][10]

Caption: Simplified 2D schematic of C-methylcalix[1]resorcinarene.

Calculation of Theoretical Molecular Weight

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the chemical formula ($C_{32}H_{32}O_8$). This calculation serves as the fundamental baseline against which all experimental data are compared.

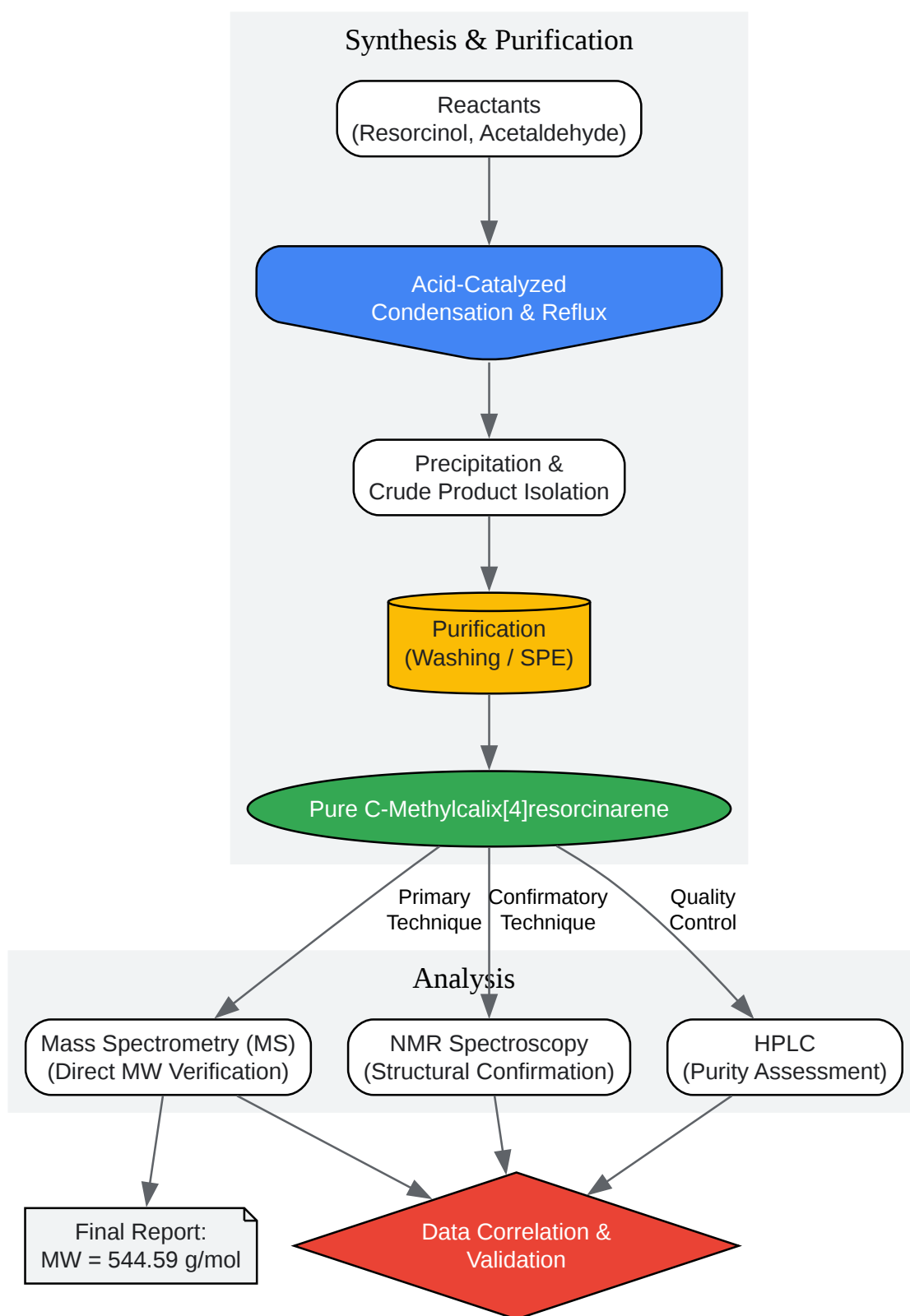
Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	32	12.011	384.352
Hydrogen	H	32	1.008	32.256
Oxygen	O	8	15.999	127.992
Total	544.59			

Table 1:
Calculation of the
theoretical
molecular weight
of C-
methylcalix[1]res
orcinarene.

Based on its chemical formula, the theoretical molecular weight of C-methylcalix[1]resorcinarene is 544.59 g/mol .[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Part 2: Experimental Verification of Molecular Weight

Theoretical calculations must be corroborated by empirical evidence. The following section details the synthesis, purification, and analytical workflows required to confirm the molecular weight of C-methylcalix[1]resorcinarene, providing a self-validating system from starting materials to final data.



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Caption: Experimental workflow for molecular weight determination.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of calix[1]resorcinarenes. [6][12] The causality behind this choice is its reliability and high yield of the desired cyclic tetramer.

Materials:

- Resorcinol (1,3-dihydroxybenzene)
- Acetaldehyde
- Ethanol (absolute)
- Hydrochloric Acid (concentrated, 37%)
- Deionized Water

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1 equivalent) in absolute ethanol.
- **Addition of Aldehyde:** To the stirring solution, add acetaldehyde (1 equivalent).
- **Catalysis:** Carefully add concentrated hydrochloric acid dropwise as a catalyst. The acid protonates the aldehyde, making it more electrophilic and driving the electrophilic aromatic substitution reaction with the electron-rich resorcinol rings.
- **Reflux:** Heat the mixture to reflux (approximately 70-80°C) with constant stirring for 8-24 hours. During reflux, the condensation reaction proceeds, forming methylene bridges and leading to cyclization. A precipitate will typically form as the macrocycle is insoluble in the reaction medium.[6]
- **Isolation:** After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation. Filter the resulting solid using a vacuum filtration setup.

- **Washing:** Wash the collected precipitate thoroughly with a mixture of ethanol and water (e.g., 1:1 v/v) until the filtrate is neutral. This step is crucial to remove unreacted starting materials and residual acid catalyst.
- **Drying:** Dry the purified solid in a vacuum oven or desiccator to yield the final C-methylcalix[1]resorcinarene product.

Analytical Characterization

2.2.1 Mass Spectrometry (Primary Verification) Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound.

- **Methodology:** High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is preferred. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.
- **Expected Results:** The instrument measures the mass-to-charge ratio (m/z) of ions. For C-methylcalix[1]resorcinarene (MW = 544.59), common adducts observed in the positive ion mode would be:
 - $[M+H]^+$: 545.21 m/z (protonated molecule)
 - $[M+Na]^+$: 567.19 m/z (sodium adduct)
 - $[M+K]^+$: 583.17 m/z (potassium adduct) The observation of these specific m/z values, particularly the isotopic pattern corresponding to $C_{32}H_{32}O_8$, provides direct and unambiguous confirmation of the molecular weight.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation) While NMR does not directly measure molecular weight, it validates the chemical structure, which in turn confirms the molecular formula and thus the molecular weight.

- **1H NMR:** The proton NMR spectrum provides characteristic signals that confirm the presence of all key structural components.^[13]
 - A doublet around 1.15-1.40 ppm corresponding to the methyl protons ($-CH-CH_3$).

- A quartet around 4.37-4.46 ppm for the methine bridge protons (-CH-CH₃).
- Signals in the aromatic region (6.0-7.3 ppm) for the resorcinol ring protons.
- Broad signals in the downfield region (8.4-8.9 ppm) for the hydroxyl (-OH) protons, which are involved in strong intramolecular hydrogen bonding.[6]
- ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments, which should be consistent with the C₃₂ formula and the molecule's symmetry.

Part 3: Data Interpretation and Advanced Considerations

Correlating Analytical Data

A trustworthy assignment of molecular weight relies on the convergence of data from multiple techniques. The purity, as determined by HPLC, ensures that the signals observed in MS and NMR are from the target compound and not from impurities.

Parameter	Theoretical Value	Expected Experimental Result (HRMS)
Chemical Formula	C ₃₂ H ₃₂ O ₈	Isotopic pattern matches C ₃₂ H ₃₂ O ₈
Monoisotopic Mass	544.2148	544.2148 ± 5 ppm
Average Molecular Weight	544.59	-
[M+H] ⁺ Ion (m/z)	545.2226	545.2226 ± 5 ppm
[M+Na] ⁺ Ion (m/z)	567.2046	567.2046 ± 5 ppm

Table 2: Comparison of theoretical molecular weight data with expected high-resolution mass spectrometry (HRMS) results. A close match (within 5 ppm) between the measured and theoretical exact mass is considered definitive proof.

The Challenge of Conformational Isomers

C-methylcalix[1]resorcinarene is not a rigid molecule; it can exist as several different stable conformers, such as the crown, chair, boat, and diamond shapes.[6][14] It is critical to understand that while these conformers may exhibit different spectroscopic properties (e.g., slightly different chemical shifts in NMR) and can sometimes be separated by chromatography, they all possess the identical molecular formula and therefore the exact same molecular weight.[6][13] The presence of multiple conformers in a sample can sometimes lead to complex NMR spectra, but it does not alter the molecular ion peaks observed in mass spectrometry.[6]

Conclusion

The molecular weight of C-methylcalix[1]resorcinarene is definitively established as 544.59 g/mol based on its chemical formula, C₃₂H₃₂O₈. This theoretical value is robustly confirmed through experimental verification, with high-resolution mass spectrometry serving as the

primary analytical tool. Supporting techniques like NMR spectroscopy are essential for validating the underlying molecular structure, thereby ensuring the integrity of the molecular weight assignment. For professionals in drug development and materials science, this rigorous, multi-faceted approach to characterization is non-negotiable, as it forms the bedrock upon which all subsequent research and application-based studies are built.

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